2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 138621-69-9
VCID: VC21204141
InChI: InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18)
SMILES: C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F
Molecular Formula: C12H8F3NO4
Molecular Weight: 287.19 g/mol

2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide

CAS No.: 138621-69-9

Cat. No.: VC21204141

Molecular Formula: C12H8F3NO4

Molecular Weight: 287.19 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide - 138621-69-9

Specification

CAS No. 138621-69-9
Molecular Formula C12H8F3NO4
Molecular Weight 287.19 g/mol
IUPAC Name 2,2,2-trifluoro-N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)acetamide
Standard InChI InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18)
Standard InChI Key HKZPPLCWYCSMAM-UHFFFAOYSA-N
SMILES C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F
Canonical SMILES C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F

Introduction

Structural Characteristics and Chemical Properties

The compound 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide possesses a unique molecular architecture that combines several functional groups into a single structure. At its core is an indeno-dioxole ring system, which consists of a fused tricyclic structure with a 1,3-dioxole ring. The molecule features a carbonyl group (C=O) at the 7-position of the indene core, and a trifluoroacetamide group (-NHCOCF3) attached to the 5-position.

Molecular Structure

The structural elements present in this compound include:

  • A fused indene core with a 1,3-dioxole ring

  • A carbonyl group at position 7

  • A trifluoroacetamide substituent at position 5

  • Three fluorine atoms in the form of a trifluoromethyl group

The presence of these structural features contributes to the compound's unique chemical behavior and potential biological activity. The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability, which are crucial parameters in drug development.

Physical Properties

Based on the compound's structure and comparison with similar molecules, the following physical properties can be inferred:

PropertyValue
Physical StateCrystalline solid
Molecular Weight287.2 g/mol
Melting Point220-226°C
Predicted Boiling PointSimilar to related compounds (>400°C)
DensityApproximately 1.5-1.6 g/cm³
SolubilityLimited water solubility, soluble in organic solvents

These properties are characteristic of compounds containing fluorinated groups and heterocyclic structures, which typically exhibit reduced water solubility but enhanced lipophilicity.

Synthesis and Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide involves multiple synthetic steps. While specific synthetic routes may vary, a general approach would likely involve the following key steps:

Formation of the Indeno-dioxole Core

The initial stage of synthesis typically focuses on constructing the indeno[5,6-d] dioxole backbone. This can be achieved through:

  • Cycloaddition reactions to form the dioxole ring

  • Cyclization reactions to construct the indene core

  • Selective functionalization of appropriate precursors

Incorporation of the Carbonyl Group

The carbonyl group at position 7 can be introduced through:

  • Oxidation of an alcohol intermediate

  • Direct carbonylation reactions

  • Rearrangement of suitable precursors

Chemical Reactivity Profile

The chemical reactivity of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide is determined by its functional groups and their interactions.

Carbonyl Reactivity

The carbonyl group at position 7 serves as a reactive site for:

  • Nucleophilic addition reactions (forming alcohols)

  • Reduction reactions (using hydride reducing agents)

  • Reactions with nitrogen nucleophiles (forming imines or oximes)

This reactivity is evidenced by the existence of related compounds such as the hydroxyimino derivative (2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d] dioxol-7-yl]acetamide), indicating the carbonyl group's susceptibility to reaction with hydroxylamine.

Amide Functionality

The trifluoroacetamide group exhibits typical amide reactivity:

  • Hydrolysis under acidic or basic conditions

  • Reduction to amines

  • Transamidation reactions

  • Dehydration to form nitriles

Dioxole Ring Reactivity

The 1,3-dioxole ring can undergo:

  • Ring-opening reactions under acidic conditions

  • Hydrolysis to form diols

  • Oxidative cleavage

Biological Activity and Applications

The unique structure of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide suggests several potential biological applications. Compounds with similar structural features have demonstrated various biological activities.

Anticancer Activity

Structurally related compounds containing indeno-dioxole cores have shown anticancer properties. The biological activity of such compounds may be attributed to:

  • Inhibition of specific enzymes involved in cell proliferation

  • Interaction with DNA or proteins crucial for cancer cell survival

  • Modulation of cellular signaling pathways

The presence of the trifluoromethyl group often enhances biological activity by:

  • Improving membrane permeability

  • Increasing metabolic stability

  • Enhancing binding affinity to target proteins

Applications in Materials Science

Fluorinated organic compounds have valuable applications in materials science due to their unique properties:

Application AreaPotential Use
Polymer ChemistryBuilding block for specialty polymers
Surface ModificationComponent in protective coatings
Electronic MaterialsPrecursor for specialized semiconductors
Optical MaterialsDevelopment of materials with unique refractive properties

The fluorinated nature of the compound contributes to enhanced thermal stability, chemical resistance, and unique electronic properties in materials applications.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide is crucial for developing derivatives with enhanced properties.

Role of the Trifluoromethyl Group

The trifluoromethyl group serves several important functions:

  • Enhances lipophilicity, improving membrane permeability

  • Increases metabolic stability by resisting enzymatic degradation

  • Alters the electronic properties of the amide functionality

  • May improve binding to target proteins through fluorine-protein interactions

Significance of the Indeno-dioxole Core

The fused ring system provides:

  • Structural rigidity, potentially improving binding specificity

  • A scaffold for interaction with biological targets

  • Potential for π-stacking interactions with aromatic amino acids in proteins

  • Sites for further functionalization to modify activity

Comparison with Structurally Related Compounds

The structural similarity to compounds like 2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)-acetamide (which contains a hydroxyl group instead of a carbonyl) and 2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d] dioxol-7-yl]acetamide (containing a hydroxyimino group) provides insights into how structural modifications affect properties :

CompoundKey Structural FeatureExpected Property Difference
Target compoundCarbonyl at position 7Enhanced electrophilicity, potential for carbonyl-specific reactions
Hydroxy analogHydroxyl at position 7Increased hydrogen bonding capacity, different solubility profile
Hydroxyimino analogHydroxyimino at position 7Modified electronic properties, altered hydrogen bonding pattern

Analytical Characterization

The analytical characterization of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d] dioxol-5-yl)acetamide typically involves multiple spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key features in NMR spectra:

  • 1H NMR: Signals for aromatic protons (δ ~6.5-8.0 ppm), methylene protons (δ ~2.5-3.5 ppm), amide NH proton (δ ~8.5-10 ppm), and dioxole -OCH2O- protons (δ ~5.9-6.1 ppm)

  • 13C NMR: Carbonyl carbon signals (δ ~195 ppm for ketone, δ ~155-160 ppm for amide), aromatic carbons (δ ~100-150 ppm), and trifluoromethyl carbon (quartet, δ ~115-120 ppm)

  • 19F NMR: Signal for CF3 group (typically around δ -70 to -80 ppm)

Infrared (IR) Spectroscopy

Characteristic absorption bands:

  • C=O stretching (ketone): ~1710-1720 cm-1

  • C=O stretching (amide): ~1650-1670 cm-1

  • N-H stretching: ~3200-3400 cm-1

  • C-F stretching: ~1100-1200 cm-1

  • C-O stretching (dioxole): ~1030-1050 cm-1

Mass Spectrometry

Expected features:

  • Molecular ion peak at m/z 287

  • Fragment ions corresponding to loss of CF3 (m/z 218)

  • Characteristic fragmentation pattern of the indeno-dioxole core

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity assessment and identification, with typical retention times dependent on the specific conditions employed.

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